molecular formula C4H8O<br>CH3CH2CH2CHO<br>C4H8O B050154 Butyraldehyde CAS No. 123-72-8

Butyraldehyde

Cat. No.: B050154
CAS No.: 123-72-8
M. Wt: 72.11 g/mol
InChI Key: ZTQSAGDEMFDKMZ-UHFFFAOYSA-N
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Description

Butyraldehyde, also known as butanal, is an organic compound with the chemical formula CH₃(CH₂)₂CHO. It is a colorless, flammable liquid with a pungent, aldehyde-like odor. This compound is an aldehyde derivative of butane and is miscible with most organic solvents .

Mechanism of Action

Target of Action

Butyraldehyde, also known as butanal, is an organic compound with the formula CH3(CH2)2CHO . It is primarily used as a chemical intermediate, particularly in the production of synthetic resins and rubber accelerators . It is also used as a solvent and in the manufacture of other chemicals .

Mode of Action

This compound is produced almost exclusively by the hydroformylation of propylene . In this process, propylene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form this compound . The reaction is exothermic, meaning it releases heat .

Biochemical Pathways

This compound can be produced from glucose by engineered Escherichia coli . This is achieved by expressing a modified Clostridium CoA-dependent n-butanol production pathway with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . The presence of native alcohol dehydrogenase led to spontaneous conversion of n-butyraldehyde to n-butanol . This problem was addressed by knocking out native E. coli alcohol dehydrogenases, significantly improving the this compound-to-butanol ratio .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound is a volatile compound and can be absorbed into the body through inhalation . It is also miscible with most organic solvents , suggesting that it could potentially be absorbed through the skin or digestive tract.

Result of Action

The primary result of this compound’s action is its conversion into other useful chemicals. For example, it can be hydrogenated to produce butanol, a valuable chemical used in the manufacture of plastics, fibers, rubber, dyes, and pharmaceuticals . It can also undergo oxidation to form butyric acid, which has applications in the food and perfume industries .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the hydroformylation reaction used to produce this compound is sensitive to temperature and pressure . Moreover, the microbial production of this compound from glucose can be affected by factors such as nutrient availability, pH, and temperature . Additionally, this compound is a flammable liquid and can react with oxidizing materials , so its storage and handling require careful control of environmental conditions to prevent accidents .

Preparation Methods

Chemical Reactions Analysis

Butyraldehyde undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to butyric acid using oxidizing agents such as potassium permanganate or chromium trioxide .

Reduction: It can be reduced to n-butanol using reducing agents like lithium aluminum hydride or catalytic hydrogenation .

Condensation: this compound undergoes self-condensation in the presence of a base catalyst to form 2-ethyl-2-hexenal, which can further be hydrogenated to produce 2-ethylhexanol .

Common Reagents and Conditions:

Major Products:

    Oxidation: Butyric acid

    Reduction: n-Butanol

    Condensation: 2-Ethyl-2-hexenal, 2-ethylhexanol

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

butanal
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InChI

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3
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InChI Key

ZTQSAGDEMFDKMZ-UHFFFAOYSA-N
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Canonical SMILES

CCCC=O
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Molecular Formula

C4H8O, Array
Record name BUTYRALDEHYDE
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Related CAS

27789-14-6
Record name Butanal, homopolymer
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DSSTOX Substance ID

DTXSID8021513
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Molecular Weight

72.11 g/mol
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Physical Description

Butyraldehyde appears as a clear liquid with a pungent odor. Flash point 20 °F. Boiling point 75.7 °F (Hawley's). Less dense than water and insoluble in water. Vapors heavier than air., Liquid, A clear liquid with a pungent odor; [AIHA] Colorless liquid; [ICSC] Unpleasant rancid/sweet odor; [OECD SIDS], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/pungent, nutty odour
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Boiling Point

167 °F at 760 mmHg (NTP, 1992), 74.8 °C, 74.00 to 75.00 °C. @ 760.00 mm Hg
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Flash Point

20 °F (NTP, 1992), 20 °F, -8 °F (-22 °C) (CLOSED CUP), -12 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether, ethyl acetate, acetone, toluene, many other organic solvents andoils, Soluble in water; miscible with ethanol; very olubl ein acetone, benzene; slightly soluble in chloroform, In water, 7.10X10+4 mg/L at 25 °C, 71 mg/mL at 25 °C, Solubility in water, g/100ml: 7, soluble in 1 ml in 15 ml water; miscible with alcohol, ether
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Density

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8016 g/cu cm 20 °C, 0.8 g/cm³, 0.797-0.802
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

91.5 mmHg at 68 °F (NTP, 1992), 111.0 [mmHg], 111 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2
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Mechanism of Action

Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
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Impurities

Dry butyraldehyde will undergo some polymerization during storage to form parabutyraldehyde.
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Color/Form

Liquid, Water-white liquid

CAS No.

123-72-8
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Record name Butyraldehyde
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Record name BUTYRALDEHYDE
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Record name BUTYRALDEHYDE
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Record name BUTYRALDEHYDE
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Melting Point

-146 °F (NTP, 1992), -96.86 °C, -99 °C
Record name BUTYRALDEHYDE
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Record name BUTYRALDEHYDE
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Record name Butanal
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Record name BUTYRALDEHYDE
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Synthesis routes and methods I

Procedure details

The purpose of this example is to demonstrate the use of tin metal as a catalyst for the conversion of n-butyraldehyde to 2-ethylhexane-1,3-diol monobutyrate. A 300 milliliter stainless steel autoclave is charged with 120 grams of n-butyraldehyde containing 2 weight percent water. Granular tin metal, 20 mesh (2.4 grams, 2.0 weight percent) is added. The autoclave is pressured to 100 psig nitrogen and heated to 160° C. with stirring for 2 hours. The autoclave is then cooled and vented. The liquid products recovered weigh 117 grams. The reactor contents contain 0.6 ppm soluble tin. Distillation of the reactor contents produces 66 grams of n-butyraldehyde (45 percent aldehyde conversion), 3 grams of water, 4.4 grams of 2-ethylhexenal (9 mole percent yield), 2 grams of n-butyraldol (boiling point 74° C.-78° C. per 1 mm), 39.6 grams of 2-ethylhexane-1,3-diol monobutyrate (88 mole percent yield) boiling point 105° C.-114° C. per 1 mm.
Quantity
0 (± 1) mol
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Name
2-ethylhexane-1,3-diol monobutyrate
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[Compound]
Name
stainless steel
Quantity
300 mL
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reactant
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120 g
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Yield
45%

Synthesis routes and methods II

Procedure details

Using the apparatus described above, n-butyraldehyde was fed at a WHSV of 1.2, using hydrogen as the carrier gas, at atmospheric pressure and at 200° C. over an ALPO4 -31 catalyst loaded with 0.5% of palladium. The reaction resulted in an n-butyraldehyde conversion of 50% with about 10% selectivity to 2-ethylhexaldehyde.
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Synthesis routes and methods III

Procedure details

Butyraldehyde (28.8 g.) in petrol (100 c.c.) was cooled to below 0° and with stirring treated with 1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane (33 g.; 93% pure). When the solid had dissolved the aqueous phase was removed and the petrol solution dried with magnesium sulphate overnight at 0°. The working up as in Example 4 gave butyraldehyde, dihydroisophorone and the same peroxide (33.0 g.) b.p. 96° - 98°/0.6 mm. as in Example 4.
Quantity
28.8 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Butyraldehyde (14.4 g.) was mixed with petrol (b.p. 40° - 60°) (50 c.c.) and to the stirred solution at <0° was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 89% pure). The peroxide dissolved within a few minutes. To the solution were added magnesium sulphate and concentrated sulphuric acid (6 drops) and the mixture stored at 0° overnight. The solution was filtered, the filtrate washed with water, dried and distilled to give unreacted butyraldehyde, dihydroisophorone and a product (11.1 g.), b.p. 85° - 110°/1.0mm. with a peroxide equivalent of 231, and a perchloric equivalent of 233. The elemental analysis gave C, 68.6%; H, 11.:5%; N, 6.6%. The product was identified as: ##SPC22##
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods V

Procedure details

1-Aminocyclohexyl hydroperoxide (13.1 g.), butyraldehyde (7.2 g.), methanol (25 cc.) and ammonia acetate (1.0 g.) were mixed and stored at 0°C overnight. Working up as in Example 39 gave cyclohexanone and butyraldehyde, and a product (8.4 g.), b.p. 89°/0.3 mm. (peroxide equivalent, 204; pechloric acid equivalent, 206; which was identified as ##SPC37##
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyraldehyde
Reactant of Route 2
Butyraldehyde
Reactant of Route 3
Butyraldehyde
Reactant of Route 4
Butyraldehyde
Reactant of Route 5
Butyraldehyde
Reactant of Route 6
Butyraldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of Butyraldehyde?

A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.

Q2: What are some spectroscopic techniques used to characterize this compound?

A2: Researchers utilize various techniques like Fourier Transform Infrared Spectroscopy (FTIR) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], and UV-Vis Spectroscopy [] to identify and quantify this compound and its reaction products.

Q3: How is this compound used in the production of 2-ethylhexanol?

A3: this compound undergoes a self-condensation reaction to form 2-ethyl-2-hexenal, a crucial intermediate in the industrial production of 2-ethylhexanol. []

Q4: What types of catalysts are effective for this compound self-condensation?

A4: Sulfonic acid-functionalized ionic liquids (SFILs) have demonstrated excellent catalytic performance in this compound self-condensation, with the acid strength of the SFIL directly influencing the reaction's conversion rate. []

Q5: Can you explain the role of this compound in the synthesis of this compound glycol acetal?

A5: this compound reacts with glycol in the presence of various catalysts like H4SiW12O40/MCM-48 [], D72 solid resin [], and manganese methanesulfonate [] to synthesize this compound glycol acetal.

Q6: What factors influence the yield of this compound glycol acetal synthesis?

A6: Key factors affecting the yield include the molar ratio of this compound to glycol, catalyst dosage, reaction time, and the use of a water-carrying agent like cyclohexane. [, , , ]

Q7: What are the applications of this compound 1,2-propanediol acetal?

A7: While specific applications are not explicitly mentioned in the provided research, the synthesis of this compound 1,2-propanediol acetal using various catalysts like H4SiW12O40-PAn [], H4SiW12O40/silica gel [], and H6P2W18O62/SiO2 [] suggests its potential use in diverse chemical processes.

Q8: Can this compound be produced through biotransformation?

A9: Yes, biotransformation of isothis compound, an isomer of this compound, to isobutanol can be achieved using an engineered Escherichia coli strain containing the alcohol-dehydrogenase gene (adhA) from Lactococcus lactis. []

Q9: What are the key intermediates in the butane metabolism pathway involving this compound?

A10: In Pseudomonas butanovora, Butane is metabolized through a pathway involving this compound: Butane --> 1-Butanol --> this compound --> Butyrate. []

Q10: How does the BAT2 gene in Saccharomyces cerevisiae influence this compound-related aroma components?

A11: Deletion of the BAT2 gene in Saccharomyces cerevisiae leads to changes in the production of various aroma components linked to this compound metabolism, including a decline in 2-methyl-butyraldehyde and 3-methyl-butyraldehyde. []

Q11: How are n-Butyraldehyde and isothis compound separated and purified?

A12: A system involving a this compound isomer tower, a first rectifying tower, and a second rectifying tower allows for the efficient separation and purification of n-Butyraldehyde and isothis compound. []

Q12: How does vanadium pentoxide influence the gas-phase combustion of isothis compound?

A13: Vanadium pentoxide acts as a catalyst in the oxidative dehydrogenation of isothis compound, potentially involving an allyl-type intermediate on the catalyst's surface. []

Q13: What is the rate constant for the reaction of a chlorine atom with n-Butyraldehyde?

A14: The rate constant for this reaction was determined to be k = (2.04 +/- 0.36) x 10(-10) cm(3) molecule(-1) s(-1) using relative rate techniques. []

Q14: What are the major products of the reaction between n-Butyraldehyde and chlorine atoms?

A15: The primary products observed in this reaction are C2H5CHO, CH3CHO, CO, and CO2. The presence of nitric oxide (NO) significantly influences the product yields. []

Q15: How do this compound isomers behave as reducing agents for Neptunium (VI)?

A16: Both n-Butyraldehyde and iso-Butyraldehyde can reduce Np(VI) in nitric acid solutions, with iso-Butyraldehyde exhibiting a faster reduction rate. This difference in reactivity is crucial for separating neptunium from uranium and plutonium. [, ]

Q16: How is the distribution of n-Butyraldehyde and iso-Butyraldehyde affected in a TBP/n-dodecane and nitric acid system?

A17: Both n-Butyraldehyde and iso-Butyraldehyde exhibit similar distribution ratios in this system, with the ratios increasing proportionally with the concentration of TBP (tri-n-butyl phosphate) in the organic phase. []

Q17: How is bio-butyraldehyde produced, and what are the environmental advantages?

A18: Bio-butyraldehyde is produced by the incomplete oxidation of bio-butanol, often employing bacteria like Gluconobacter oxydans DSM 2343. This biotechnological process offers a more environmentally friendly alternative to traditional chemical synthesis, utilizing renewable resources and operating under milder conditions. []

Q18: What are some applications of this compound in various industries?

A19: this compound finds use as a key ingredient in the production of synthetic resins, rubber accelerators, and solvents. It serves as an intermediate in manufacturing pharmaceuticals and plays a vital role as a flavoring agent in the food industry. []

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